molecular formula C15H9Cl2NO B1680206 Su5201

Su5201

Cat. No.: B1680206
M. Wt: 290.1 g/mol
InChI Key: RCJZXLNWNCVIMJ-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SU 5201 involves multiple steps, typically starting with the preparation of the core indolinone structure. The process includes:

Industrial Production Methods

Industrial production of SU 5201 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

SU 5201 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

SU 5201 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving cytokine signaling and immune response modulation.

    Medicine: Investigated for its potential therapeutic effects in conditions involving excessive IL-2 production, such as autoimmune diseases and certain cancers.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.

Mechanism of Action

SU 5201 exerts its effects by inhibiting the production of interleukin-2 (IL-2). It binds to specific molecular targets involved in the IL-2 signaling pathway, thereby preventing the activation and proliferation of T-cells. This inhibition can modulate the immune response, making it a valuable tool in research focused on immune-related diseases .

Comparison with Similar Compounds

Similar Compounds

    SU 5416: Another indolinone derivative known for its role as a vascular endothelial growth factor receptor (VEGFR) inhibitor.

    SU 6668: Inhibits multiple receptor tyrosine kinases, including VEGFR, platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).

Uniqueness of SU 5201

SU 5201 is unique due to its specific inhibition of IL-2 production, which distinguishes it from other compounds that target different pathways or receptors. This specificity makes it particularly useful in research focused on immune modulation and cytokine signaling .

If you have any further questions or need more details, feel free to ask!

Properties

IUPAC Name

(3Z)-3-[(3,4-dichlorophenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO/c16-12-6-5-9(8-13(12)17)7-11-10-3-1-2-4-14(10)18-15(11)19/h1-8H,(H,18,19)/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJZXLNWNCVIMJ-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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